N-Hydroxy-6-phenoxy-3-pyridinecarboximidamide
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Overview
Description
N-Hydroxy-6-phenoxy-3-pyridinecarboximidamide is a chemical compound with the molecular formula C12H11N3O2 and a molecular weight of 229.23 g/mol This compound is known for its unique structure, which includes a pyridine ring substituted with a phenoxy group and a hydroxycarboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-6-phenoxy-3-pyridinecarboximidamide typically involves the reaction of 6-phenoxy-3-pyridinecarboximidamide with hydroxylamine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the starting material to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-6-phenoxy-3-pyridinecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxy group to an amine group.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized pyridine derivatives .
Scientific Research Applications
N-Hydroxy-6-phenoxy-3-pyridinecarboximidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-Hydroxy-6-phenoxy-3-pyridinecarboximidamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The phenoxy group may interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
6-Phenoxy-3-pyridinecarboximidamide: Lacks the hydroxy group, resulting in different reactivity and biological activity.
N-Hydroxy-3-pyridinecarboximidamide: Lacks the phenoxy group, leading to different chemical properties and applications.
N-Hydroxy-6-methoxy-3-pyridinecarboximidamide: Contains a methoxy group instead of a phenoxy group, affecting its chemical behavior.
Uniqueness
N-Hydroxy-6-phenoxy-3-pyridinecarboximidamide is unique due to the presence of both the hydroxy and phenoxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11N3O2 |
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Molecular Weight |
229.23 g/mol |
IUPAC Name |
N'-hydroxy-6-phenoxypyridine-3-carboximidamide |
InChI |
InChI=1S/C12H11N3O2/c13-12(15-16)9-6-7-11(14-8-9)17-10-4-2-1-3-5-10/h1-8,16H,(H2,13,15) |
InChI Key |
DRHFGQZCZOCBFO-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=C2)/C(=N/O)/N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=C2)C(=NO)N |
Origin of Product |
United States |
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